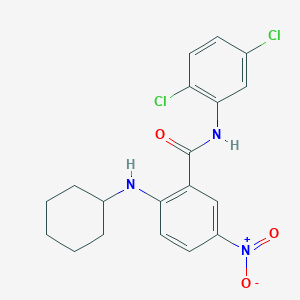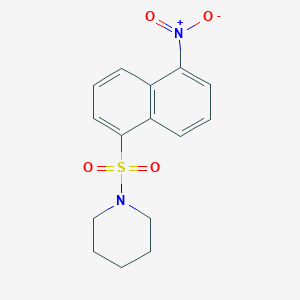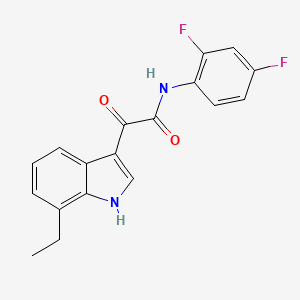![molecular formula C11H10N2O3S B12475212 2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol](/img/structure/B12475212.png)
2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol is an organic compound that features a quinoline ring substituted with a nitro group at the 8-position and a sulfanyl group at the 5-position, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated to introduce a nitro group at the 8-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thiol Addition: The 8-nitroquinoline is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the sulfanyl derivative.
Ethanol Substitution: Finally, the sulfanyl derivative is reacted with an ethanol derivative, such as ethylene oxide, to introduce the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethanol moiety can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Carboxylic acids, acid chlorides, bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Esters or amides of the ethanol moiety.
Scientific Research Applications
2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial or viral infections.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol depends on its specific application. In medicinal chemistry, the compound may act by:
Enzyme Inhibition: The nitroquinoline moiety can interact with enzyme active sites, inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Redox Activity: The nitro and sulfanyl groups can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine: This compound features a thiadiazole ring instead of an ethanol moiety.
2-(8-Nitroquinolin-5-yl)sulfanyl-N-phenylacetamide: This compound has an acetamide group instead of an ethanol moiety.
Uniqueness
2-[(8-Nitroquinolin-5-yl)sulfanyl]ethanol is unique due to the presence of the ethanol moiety, which can participate in various chemical reactions and enhance the compound’s solubility and bioavailability
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-(8-nitroquinolin-5-yl)sulfanylethanol |
InChI |
InChI=1S/C11H10N2O3S/c14-6-7-17-10-4-3-9(13(15)16)11-8(10)2-1-5-12-11/h1-5,14H,6-7H2 |
InChI Key |
KSIBVTLDYHFSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12475133.png)

![N-(4-chlorophenyl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12475140.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12475142.png)


![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12475150.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12475156.png)
![1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475175.png)

![1-[(3-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12475187.png)
![N-[3-(acetylamino)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B12475190.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methoxypyridin-3-amine](/img/structure/B12475201.png)

